2-Hydroxy-3-nitrobiphenyl
Description
2-Hydroxy-3-nitrobiphenyl is a substituted biphenyl compound featuring a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 3-position of one benzene ring. This structure confers unique physicochemical properties, such as moderate acidity due to the hydroxyl group and electron-withdrawing effects from the nitro substituent. The compound’s reactivity and applications in organic synthesis, such as serving as an intermediate for pharmaceuticals or agrochemicals, are areas of active research .
Properties
CAS No. |
4291-30-9 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-nitro-6-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H |
InChI Key |
IIBOYMCHHLZIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are outlined below:
Notes:
Physicochemical Properties
- Acidity :
- Solubility: Nitro groups reduce water solubility; this compound is sparingly soluble in water but soluble in organic solvents like ethanol. The carboxylic acid derivative shows improved aqueous solubility due to ionizable -COOH .
Research Findings and Comparative Studies
- Thermal Stability : Nitro-containing biphenyls (e.g., 3-Nitrobiphenyl) exhibit lower thermal stability compared to hydroxylated analogs due to nitro group decomposition risks.
- Spectroscopic Differences: UV-Vis: this compound shows absorption shifts (~320 nm) compared to 2-Hydroxybiphenyl (~280 nm) due to nitro conjugation. IR: Strong -NO₂ stretching (~1520 cm⁻¹) and -OH bands (~3400 cm⁻¹) distinguish these compounds.
- Biological Activity : The carboxylic acid derivative has demonstrated antimicrobial activity in preliminary studies, likely due to enhanced cellular uptake from polarity .
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